molecular formula C25H26N4O5 B6572971 [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1021209-59-5

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6572971
CAS No.: 1021209-59-5
M. Wt: 462.5 g/mol
InChI Key: CKPRONZMOMQUDP-UHFFFAOYSA-N
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Description

The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring both 1,3-oxazole and 1,2,3-triazole rings. Key structural elements include:

  • A 1,3-oxazole moiety substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 5.
  • A 1,2,3-triazole ring substituted with a 4-ethoxyphenyl group at position 1 and a methyl group at position 5.
  • A carboxylate ester linker bridging the oxazole and triazole units.

The ethoxy substituents at the 2- and 4-positions of the phenyl rings contribute to its lipophilicity and steric profile.

Properties

IUPAC Name

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-5-31-19-13-11-18(12-14-19)29-16(3)23(27-28-29)25(30)33-15-21-17(4)34-24(26-21)20-9-7-8-10-22(20)32-6-2/h7-14H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPRONZMOMQUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Functional Group Reference
[Target Compound] Oxazole + Triazole 2-ethoxyphenyl (oxazole), 4-ethoxyphenyl (triazole) Carboxylate ester -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)-pyrazolyl)thiazole Thiazole + Triazole + Pyrazole 4-chlorophenyl, 4-fluorophenyl Thiazole
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide Triazole 2-ethoxyphenyl (triazole), 4-(5-methyltriazolyl)phenyl Carboxamide
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole + Pyrazole 4-chlorophenyl, 4-fluorophenyl Carboxylate ester

Key Observations :

  • Ethoxy vs. Halogen Substituents : The target compound’s ethoxy groups enhance electron-donating effects and lipophilicity compared to halogenated analogs (e.g., 4-chlorophenyl/4-fluorophenyl in ), which are more electronegative and polar.

Functional Group Differences

  • Carboxylate Ester vs. Carboxamide : The target’s ester group (hydrolytically labile) differs from the carboxamide in , which offers greater metabolic stability.
  • Oxazole vs. Thiazole : The oxazole ring (oxygen atom) in the target may confer distinct electronic properties compared to sulfur-containing thiazoles in , affecting reactivity and intermolecular interactions.

Crystallographic and Conformational Features

  • Planarity and Packing : The isostructural compounds in exhibit near-planar conformations except for a perpendicular fluorophenyl group, influencing crystal packing. Similar analysis for the target compound would require diffraction data, likely refined using SHELXL .

Research Findings and Implications

Structural and Electronic Effects

  • Solubility : Ethoxy groups likely improve solubility in organic solvents relative to halogenated derivatives, which are more polar but less lipophilic.

Methodological Considerations

  • Functional group positioning (e.g., ethoxy vs. fluoro) critically modulates target interactions.
  • Crystallography Tools : The use of SHELXL and WinGX for structural refinement is a common thread across studies, ensuring accurate bond-length and angle measurements.

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